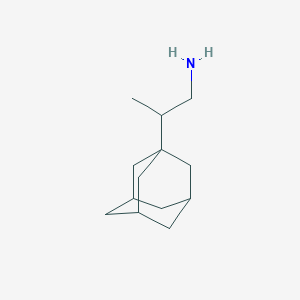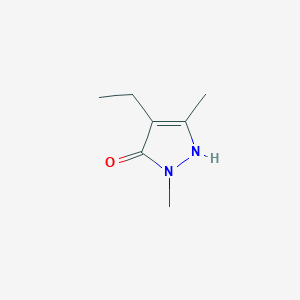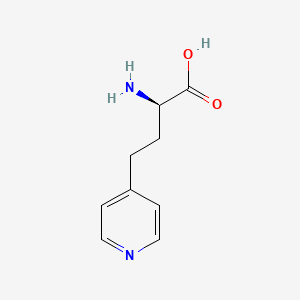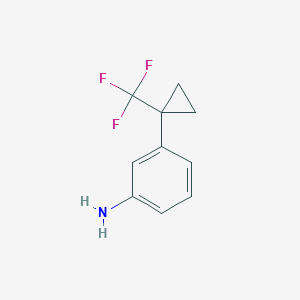
2-(Adamantan-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Adamantan-1-yl)propan-1-amine is a compound that features an adamantane structure, which is a tricyclic hydrocarbon with a diamond-like framework. This compound is of interest due to its unique structural properties, which impart significant stability and rigidity. The adamantane moiety is known for enhancing the lipophilicity and conformational rigidity of molecules, making it a valuable component in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)propan-1-amine typically involves the reaction of adamantanone with appropriate amine precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired amine derivative . Another method includes the reaction of trans-2-(adamantan-1-yl)-3-methylaziridine with di-tert-butyl dicarbonate in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Adamantan-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-arylation reactions yield N-aryl derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2-(Adamantan-1-yl)propan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it useful in studying biological systems and interactions.
Wirkmechanismus
The mechanism by which 2-(Adamantan-1-yl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially modulating their function. Specific pathways and targets depend on the derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Adamantan-1-yl)propane-1,2-diamine: This compound features a similar adamantane structure but with two amino groups, making it useful in different catalytic and synthetic applications.
N,N-Di(prop-2-yn-1-yl)adamantan-1-amine: This derivative is used in 1,3-dipolar cycloaddition reactions and has applications in medicinal chemistry.
Uniqueness
2-(Adamantan-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its single amine group allows for targeted modifications and applications, distinguishing it from other adamantane derivatives .
Eigenschaften
Molekularformel |
C13H23N |
|---|---|
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
2-(1-adamantyl)propan-1-amine |
InChI |
InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3 |
InChI-Schlüssel |
IPCMLXKWMYFLFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)


![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)





![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)


